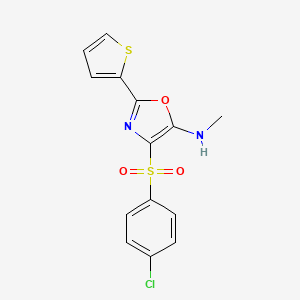

4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE

Description

4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a sulfonyl group, a thiophene ring, and an oxazole ring

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c1-16-13-14(17-12(20-13)11-3-2-8-21-11)22(18,19)10-6-4-9(15)5-7-10/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCCIXDTUUVERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.

Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 4-(4-chlorobenzenesulfonyl)-N-methyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine in anticancer therapies. For instance, a series of novel derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most promising compounds exhibited selective cytotoxic effects on cancer cells while showing significantly lower toxicity towards non-tumor cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. Sulfonamide derivatives, including those related to This compound , have demonstrated efficacy in inhibiting carbonic anhydrase and other key enzymes involved in metabolic processes. This inhibition can lead to therapeutic implications in conditions like glaucoma and edema .

Synthesis of Novel Derivatives

The synthesis of This compound can be achieved through various chemical reactions involving thiophenes and benzenesulfonamides. These synthetic pathways not only yield the target compound but also allow the exploration of structural variations that may enhance biological activity. For example, modifications at the thiophene or oxazole rings can lead to derivatives with improved pharmacological profiles .

Case Studies

Several case studies have documented the synthesis and biological evaluation of sulfonamide derivatives:

| Study | Compound Tested | Cell Lines | IC50 (µM) | Notes |

|---|---|---|---|---|

| Study A | Compound 11 | HeLa | 6 | High selectivity against tumor cells |

| Study B | Compound 12 | MCF-7 | 7 | Lower toxicity to normal cells |

| Study C | Compound 13 | HCT-116 | 5 | Effective enzyme inhibition observed |

These studies illustrate the potential of This compound and its derivatives in targeting specific cancer types while minimizing side effects.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl-2,6-dimethylmorpholine

- N-(2S,3S)-4-(4-chlorophenyl)sulfonyl-(2R)-1-hydroxypropan-2-ylamino-2-methoxy-3-methylbutyl-N-methyl-1,3-benzodioxole-5-carboxamide

Uniqueness

The uniqueness of 4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 4-(4-Chlorobenzenesulfonyl)-N-methyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a member of a broader class of sulfonamide derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound features a chlorobenzenesulfonyl group, a thiophene ring, and an oxazole moiety. The presence of these functional groups contributes to its potential pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds containing similar structural motifs. For instance, derivatives that include a benzenesulfonamide group have been shown to inhibit the proliferation of cancer cells in vitro. A related compound demonstrated significant inhibition of Wnt-dependent transcription and reduced growth in colorectal cancer cell lines (SW480 and HCT116) with IC50 values as low as 0.12 μM . This suggests that the oxazole and thiophene components may enhance the anticancer activity through specific interactions with cellular targets.

Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties. The incorporation of thiophene rings has been associated with increased activity against various bacterial strains. For example, studies on similar compounds indicated that modifications at the thiophene position can lead to enhanced antibacterial effectiveness . The specific mechanism often involves interference with bacterial folate synthesis.

Enzyme Inhibition

Compounds like this compound may also act as enzyme inhibitors. Research has shown that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes critical for cellular metabolism . This property may be exploited for therapeutic interventions in conditions where enzyme modulation is beneficial.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study is crucial for understanding how variations in chemical structure influence biological activity. For instance, substituents on the thiophene ring significantly impact the binding affinity and efficacy against target proteins .

| Structural Feature | Impact on Activity |

|---|---|

| Chlorobenzenesulfonyl group | Enhances solubility and bioavailability |

| Thiophene substitution | Modulates interaction with biological targets |

| Oxazole moiety | Potentially increases anticancer activity |

Case Studies

- In Vitro Studies : A series of synthesized sulfonamide derivatives were tested against various cancer cell lines, revealing that modifications at the 5-position of the thiophene ring were critical for enhancing allosteric modulation of receptors involved in tumor progression .

- In Vivo Studies : Compounds structurally similar to 4-(4-Chlorobenzenesulfonyl)-N-methyl-2-(thiophen-2-yl)-1,3-oxazol-5-amino have been evaluated in animal models, where they demonstrated significant tumor reduction and modulation of key biomarkers such as Ki67 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.